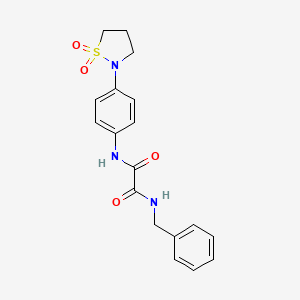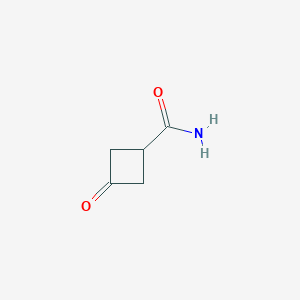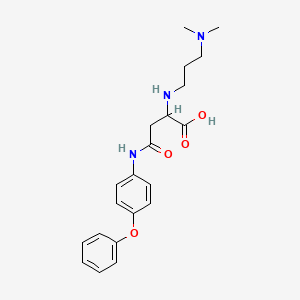
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an oxalamide group (a type of amide), and an isothiazolidine group (a five-membered ring containing sulfur and nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group is a planar, aromatic system. The oxalamide group would have a planar structure around the carbonyl groups and the nitrogen atom. The isothiazolidine ring is a five-membered ring, which could introduce some strain into the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some possible reactions based on the functional groups present. The amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The benzyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, compounds with amide groups have relatively high boiling points due to the ability to form hydrogen bonds .Applications De Recherche Scientifique
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions utilize Cu2O and N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation. This method is particularly efficient for (hetero)aryl chlorides, expanding the scope of Cu-catalysis in creating a variety of functionalized (hetero)aryl chlorides and amides, as well as the arylation of lactams and oxazolidinones, offering a versatile tool for synthesizing complex molecules (Subhadip De, Junli Yin, & D. Ma, 2017).
Inhibition of Protein Kinases
Research into 2-phenylisothiazolidin-3-one-1,1-dioxides has led to the development of potent inhibitors for human protein kinase CK2, demonstrating the therapeutic potential of such compounds in the treatment of diseases modulated by CK2 activity. Optimization efforts have significantly improved the inhibitory activity of these compounds, highlighting their relevance in medicinal chemistry (Maksym O. Chekanov et al., 2014).
Photochemical Reactions
Atropisomeric benzoylformamides undergo Type II photochemical reactions leading to oxazolidin-4-one photoproducts. This process retains the N-C(Aryl) chiral axis, showcasing a method for achieving enantiomeric resolution of photoproducts. Such reactions are crucial for the synthesis of optically active compounds and understanding the mechanisms of light-induced molecular transformations (J. Jesuraj & J. Sivaguru, 2010).
MMP Inhibition in Tissue Damage
The synthesis and biological evaluation of 4-thiazolidinone derivatives have shown significant potential in inhibiting MMPs involved in inflammatory and oxidative processes. These compounds demonstrate the therapeutic potential in treating conditions associated with excessive MMP activity, such as tissue damage and inflammation. Derivative compounds exhibiting high activity against MMP-9 underscore the importance of molecular design in developing effective therapeutics (M. Incerti et al., 2018).
Sensing Applications
Benzothiazole-based receptors have been designed for the selective detection of metal ions like Cu2+ and Hg2+ in semi-aqueous media. These chemosensors operate on an internal charge transfer mechanism, offering a promising approach for environmental monitoring and biomedical diagnostics. The development of such sensors exemplifies the application of N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide analogs in detecting and quantifying metal ions in various contexts (Yogesh B. Wagh et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-17(19-13-14-5-2-1-3-6-14)18(23)20-15-7-9-16(10-8-15)21-11-4-12-26(21,24)25/h1-3,5-10H,4,11-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBGMDSNZLCBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)


![1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2722795.png)
![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)

![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)

![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)